SNIPER(ABL)-013 is a novel compound designed for the targeted degradation of the BCR-ABL oncoprotein, which is associated with chronic myeloid leukemia. This compound is part of a class known as Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-Dependent Protein Erasers (SNIPERs). The mechanism of action involves the conjugation of an ABL kinase inhibitor, GNF5, to an IAP ligand, Bestatin, through a linker that facilitates the degradation of the BCR-ABL protein via the ubiquitin-proteasome pathway. The effective concentration (DC50) for inducing degradation is reported to be approximately 20 μM .
SNIPER(ABL)-013 is classified under proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. The compound combines elements from both small-molecule inhibitors and protein degradation technologies, making it a promising candidate in cancer therapeutics .
The synthesis of SNIPER(ABL)-013 involves several key steps:
The molecular structure of SNIPER(ABL)-013 includes specific functional groups that enhance its binding affinity to both the BCR-ABL protein and the IAP ligands. The linker plays a pivotal role in maintaining the spatial orientation required for effective interaction with the target proteins .
The molecular formula for SNIPER(ABL)-013 is with a molecular weight of approximately 839.9 g/mol . The structure consists of:
The structural data indicates significant hydrophobic regions that contribute to its binding properties, alongside polar functional groups that may interact with aqueous environments in biological systems.
SNIPER(ABL)-013 undergoes several critical reactions within cells:
These reactions are facilitated by the inherent properties of both GNF5 and Bestatin, where GNF5 inhibits BCR-ABL activity while Bestatin promotes E3 ligase-mediated degradation .
The mechanism by which SNIPER(ABL)-013 operates involves:
Studies have shown that SNIPER(ABL)-013 effectively reduces BCR-ABL levels in cellular models, demonstrating its potential as a therapeutic agent against chronic myeloid leukemia .
Relevant analyses indicate that its chemical structure supports both efficacy and safety in therapeutic applications .
SNIPER(ABL)-013 has significant potential in scientific research and therapeutic applications, particularly in:
Research continues to explore its effectiveness in various cancer models and its potential integration into combination therapies to enhance treatment outcomes against resistant cancer types .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9